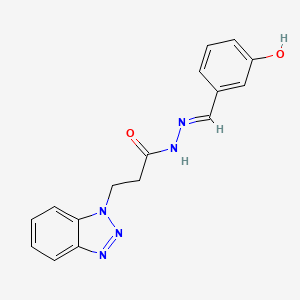

3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(3-hydroxybenzylidene)propanohydrazide

説明

3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(3-hydroxybenzylidene)propanohydrazide is a hydrazide derivative featuring a benzotriazole moiety linked via a propanohydrazide chain to a 3-hydroxybenzylidene group. This compound is part of a broader class of benzotriazole-based hydrazides, which are synthesized through condensation reactions between hydrazide intermediates and substituted benzaldehydes .

特性

IUPAC Name |

3-(benzotriazol-1-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c22-13-5-3-4-12(10-13)11-17-19-16(23)8-9-21-15-7-2-1-6-14(15)18-20-21/h1-7,10-11,22H,8-9H2,(H,19,23)/b17-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUSVXGFJDUOBE-GZTJUZNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CCC(=O)NN=CC3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C/C3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384824-94-6 | |

| Record name | 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N'-(3-HYDROXYBENZYLIDENE)PROPANOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(3-hydroxybenzylidene)propanohydrazide typically involves the following steps:

Formation of Benzotriazole Moiety: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

Hydrazide Formation: The hydrazide group is introduced by reacting the benzotriazole derivative with hydrazine hydrate.

Condensation Reaction: The final step involves the condensation of the hydrazide derivative with 3-hydroxybenzaldehyde under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale synthesis would also consider cost-effectiveness and environmental impact.

化学反応の分析

Reaction Mechanisms

2.1 Hydrazone Stability

The hydrazone bond (C=N) in the compound exhibits tautomerism and susceptibility to hydrolysis under acidic/basic conditions. This reactivity enables further derivatization, such as amidation or acylation .

2.2 Benzotriazole Reactivity

The benzotriazole group acts as a weak acid (pKa ~8.2) and can coordinate with metals (e.g., copper) or undergo nucleophilic substitution. Its lone pair electrons facilitate interactions with electrophilic species, influencing the compound’s biological activity .

Derivatization Reactions

3.1 Oxazepine Formation

Reaction with maleic anhydride under microwave irradiation (varies by power/time) yields oxazepine derivatives. This process involves cyclization of the hydrazone with the anhydride, forming 7-membered rings .

3.2 Acylation and Amidation

The hydrazide group (-NH-NH-CO-) can undergo acylation (e.g., with acyl chlorides) or amidation (e.g., with amines), modifying its solubility and reactivity. These reactions are foundational for designing bioactive derivatives .

Analytical Reactions

4.1 Spectroscopic Characterization

Key analytical methods include:

-

FT-IR : Identifies functional groups (e.g., N-H stretches, C=N bonds).

-

¹H-NMR : Confirms aromatic protons and hydrazone proton signals.

-

UV-Vis : Detects conjugation effects from the benzotriazole and hydrazone moieties .

4.2 Stability Studies

Thermal stability and hydrolytic degradation are critical. The compound’s stability under physiological conditions (e.g., pH 7.4) determines its suitability for biological applications .

Data Tables

Table 1: Synthesis Conditions for Hydrazone Derivatives

| Parameter | Value/Range |

|---|---|

| Microwave Power | 80–120 W |

| Reaction Time | 3–10 minutes |

| Catalyst | Dimethylformamide |

| Yield | 60–90% |

(Adapted from microwave-assisted synthesis protocols) .

Table 2: Functional Group Reactivity

| Functional Group | Reaction Type | Example Products |

|---|---|---|

| Hydrazone (C=N) | Hydrolysis | Corresponding carbonyl |

| Hydrazide (-NH2) | Acylation/Amidation | Amides/Amidines |

| Benzotriazole | Metal Coordination | Copper complexes |

Research Findings

-

Biological Activity : Similar benzotriazole-hydrazone derivatives exhibit antimicrobial and antiviral properties, suggesting potential therapeutic applications .

-

Catalyst Influence : Dimethylformamide accelerates reaction rates in hydrazone formation compared to solvent-free conditions .

-

Structural Integrity : The benzotriazole ring resists degradation under standard synthesis conditions, ensuring stability in derivatization steps .

科学的研究の応用

Chemical Properties and Structure

The compound features a benzotriazole moiety, which is known for its ability to form stable complexes with metal ions and exhibit a range of biological activities. The molecular formula is , and it has a complex structure that contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Benzotriazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the benzotriazole structure can exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Effects : Studies have shown that benzotriazole derivatives can inhibit the growth of various bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values for some derivatives have been reported to be as low as 12.5 μg/mL against Escherichia coli .

- Antifungal Properties : Compounds similar to 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(3-hydroxybenzylidene)propanohydrazide have demonstrated efficacy against fungal pathogens, indicating their potential use in treating fungal infections .

Antitumor Activity

The compound has shown promise in cancer research. Various studies have documented the antiproliferative effects of benzotriazole derivatives on cancer cell lines:

- Cell Growth Inhibition : Research indicates that certain benzotriazole derivatives can significantly inhibit the proliferation of tumor cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

- Synergistic Effects : When used in combination with other chemotherapeutic agents, these compounds may enhance the overall anticancer efficacy, suggesting potential applications in combination therapies .

Antioxidant Properties

The antioxidant activity of benzotriazole derivatives is another area of interest. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress:

- Free Radical Scavenging : Studies have indicated that the presence of hydroxyl groups in the structure enhances the antioxidant capacity of these compounds, making them suitable candidates for developing nutraceuticals aimed at reducing oxidative damage .

Material Science Applications

Beyond medicinal chemistry, 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(3-hydroxybenzylidene)propanohydrazide has applications in material sciences:

- Corrosion Inhibitors : Benzotriazole compounds are known to form protective layers on metal surfaces, thus acting as effective corrosion inhibitors. This property is particularly valuable in industries where metal durability is critical .

- UV Stabilizers : The compound's ability to absorb UV light makes it a candidate for use as a UV stabilizer in plastics and coatings, enhancing their longevity and performance under sunlight exposure .

作用機序

The mechanism of action of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(3-hydroxybenzylidene)propanohydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can chelate metal ions, inhibiting metalloprotein functions. The hydrazide linkage may interact with biological macromolecules, altering their activity.

類似化合物との比較

Structural Variations and Molecular Properties

The compound’s structural analogs differ primarily in substituents on the benzylidene group or the heterocyclic core. Key examples include:

Table 1: Structural and Molecular Comparison

Key Observations :

- Polarity : The hydroxyl group in the target compound improves solubility in polar solvents compared to methyl or methoxy substituents .

- Lipophilicity : Methoxy and methyl groups enhance membrane permeability, critical for pharmacokinetics .

- Steric Effects : Ortho-substituents (e.g., 2-methoxy) may reduce binding affinity in biological systems due to steric hindrance .

Table 2: Functional Properties

Insights :

- Antimicrobial Activity: Hydroxyl and methoxy groups may enhance interactions with microbial enzymes compared to non-polar analogs .

Computational and Crystallographic Data

生物活性

The compound 3-(1H-1,2,3-benzotriazol-1-yl)-N'-(3-hydroxybenzylidene)propanohydrazide is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, antifungal, and potential anticancer properties based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a benzotriazole moiety linked to a hydrazide functional group, which is significant for its biological activity.

Antibacterial Activity

Research has demonstrated that benzotriazole derivatives exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 12.5 to 25 μg/mL, indicating moderate antibacterial activity.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 12.5 |

| Staphylococcus aureus | 25 |

This activity is attributed to the presence of the hydrazide group, which enhances membrane permeability and disrupts bacterial cell wall synthesis .

Antifungal Activity

The antifungal properties of this compound were evaluated against common fungal pathogens such as Candida albicans and Aspergillus niger. The results indicated that the compound exhibited antifungal activity with MIC values ranging from 20 to 40 μg/mL.

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 20 |

| Aspergillus niger | 40 |

The mechanism of action appears to involve the disruption of fungal cell membrane integrity .

Anticancer Potential

Emerging studies suggest that benzotriazole derivatives may possess anticancer properties. The compound was screened against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent cytotoxic effect with IC50 values around 30 μM for MCF-7 cells.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 30 |

| HeLa | 35 |

The anticancer activity is hypothesized to be due to the induction of apoptosis and cell cycle arrest .

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by Jamkhandi et al. synthesized various benzotriazole derivatives and evaluated their antimicrobial efficacy. Among these, compounds similar to our target compound showed promising antibacterial and antifungal activities with notable zones of inhibition against standard strains .

- Study on Anticancer Activity : In a recent investigation into the anticancer properties of benzotriazole derivatives, researchers found that modifications in the hydrazide structure significantly enhanced cytotoxicity against breast cancer cells. This supports the hypothesis that structural variations can lead to improved therapeutic profiles .

Q & A

Q. What are the standard synthetic routes for 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(3-hydroxybenzylidene)propanohydrazide?

The synthesis typically involves three stages:

Benzotriazole Derivative Formation : Reacting o-phenylenediamine with nitrous acid to generate the benzotriazole core .

Hydrazide Intermediate Synthesis : Condensation of the benzotriazole derivative with propanohydrazide under acidic/basic conditions .

Schiff Base Formation : Reaction of the hydrazide intermediate with 3-hydroxybenzaldehyde to form the final hydrazide via a condensation reaction. Solvents like ethanol and reflux conditions (e.g., 348 K for 5 hours) are commonly used .

Q. What characterization techniques are critical for confirming the compound’s structure?

- X-ray Diffraction : To resolve crystal structure and confirm stereochemistry (e.g., E/Z configuration of the hydrazone bond) .

- Spectroscopy :

- 1H/13C NMR : To verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, hydrazide NH signals at δ 9–10 ppm) .

- FT-IR : To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

- Mass Spectrometry : For molecular weight confirmation (e.g., [M+H]+ peak at m/z 324.35) .

Q. What are the common chemical reactions involving this compound?

- Oxidation : Using KMnO₄/H⁺ or H₂O₂ to introduce ketone or epoxide groups .

- Reduction : Sodium borohydride (NaBH₄) in methanol reduces the hydrazone bond to a hydrazine derivative .

- Nucleophilic Substitution : The benzotriazole moiety reacts with amines or thiols under basic conditions to form substituted analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .

- Catalysis : Acidic (e.g., HCl) or basic (e.g., pyridine) catalysts accelerate condensation steps .

- Temperature Control : Reflux (70–80°C) balances reaction rate and thermal degradation .

- Purity Monitoring : Use TLC or HPLC to track intermediate formation and optimize reaction times .

Q. What methodologies are used to investigate its biological activity (e.g., antimicrobial)?

- In Vitro Assays :

- Broth Microdilution : Test MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains (e.g., E. coli, C. albicans) .

- MTT Assay : Assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy → hydroxy groups) to evaluate how electronic effects influence bioactivity .

Q. How can contradictory data on oxidation/reduction products be resolved?

- Controlled Replicate Studies : Repeat reactions under identical conditions (e.g., 0.1 M H₂O₂, 25°C) to isolate variables .

- Advanced Analytical Tools :

- LC-MS/MS : Identify minor products and quantify isomer ratios .

- DFT Calculations : Model reaction pathways to predict dominant products under specific conditions .

Q. What strategies are effective in enhancing the compound’s bioavailability for therapeutic applications?

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve solubility .

- Nanocarrier Systems : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance cellular uptake .

- Co-crystallization : Use co-formers (e.g., succinic acid) to modify dissolution rates without altering chemical structure .

Q. How can computational modeling aid in studying its mechanism of action?

- Molecular Docking : Simulate interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) using software like AutoDock Vina .

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .

- QSAR Modeling : Correlate substituent properties (e.g., logP, molar refractivity) with bioactivity data to guide synthetic prioritization .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in biological assay results?

- Standardized Protocols : Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size, incubation time) .

- Positive/Negative Controls : Include reference drugs (e.g., ciprofloxacin for bacteria) and solvent-only samples to validate assay conditions .

- Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to confirm significance of dose-response trends .

Q. What experimental designs are optimal for studying structure-property relationships?

- Fractional Factorial Design : Test multiple substituents (e.g., -OCH₃, -NO₂) efficiently by varying one factor at a time .

- High-Throughput Screening : Use 96-well plates to rapidly assess >50 analogs for solubility or reactivity .

- Cross-Disciplinary Collaboration : Combine synthetic chemistry with computational biology to prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。